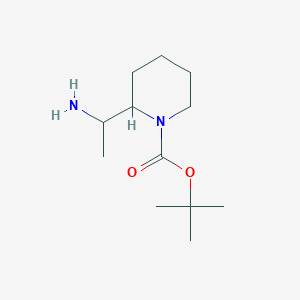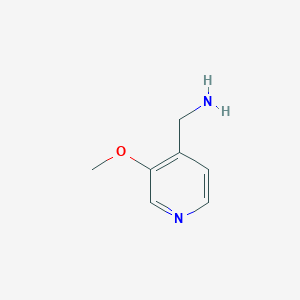
2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide, also known as EPM or Ethylphenidate, is a synthetic compound that belongs to the class of substituted phenethylamines. It is a potent psychostimulant and is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). EPM has gained popularity among researchers due to its unique properties, which make it a useful tool for studying the central nervous system.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation and Synthesis Optimization
Research has been conducted on the chemoselective monoacetylation of amino groups to produce intermediates like N-(2-hydroxyphenyl)acetamide, crucial for the synthesis of antimalarial drugs. The process optimization, involving various acyl donors and reaction conditions, highlights the importance of such compounds in facilitating efficient and selective synthesis routes for pharmaceutical intermediates (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another significant area of application is the development of new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents. Studies involving the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have shown promising results. Specifically, certain derivatives exhibited notable anticancer and anti-inflammatory activities, suggesting their potential as therapeutic agents (Rani et al., 2014).
Comparative Metabolism in Herbicides
Research on the metabolism of chloroacetamide herbicides and their effects on human and rat liver microsomes provides insights into the environmental and health implications of these substances. Such studies are crucial for understanding the biotransformation and potential toxicological effects of herbicides, contributing to safer agricultural practices and chemical handling (Coleman et al., 2000).
Antimicrobial Properties
The synthesis and characterization of novel imines and thiazolidinones derived from acetamide compounds have demonstrated significant antibacterial and antifungal activities. These findings open pathways for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Fuloria et al., 2009).
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-14-6-10-16(11-7-14)20-12-17(19)18-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDHHLLSOPXVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2700856.png)






![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)


![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)


